molecular formula C7H12ClF2N3 B12221147 1-[2-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride

1-[2-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride

Cat. No.: B12221147
M. Wt: 211.64 g/mol
InChI Key: JMJFNKJGQLUORY-UHFFFAOYSA-N
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Description

1-[2-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride typically involves the reaction of 2,2-difluoroethylamine with a pyrazole derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted pyrazole derivatives.

Scientific Research Applications

1-[2-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-methylmethanamine
  • 1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Uniqueness

1-[2-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and reactivity. The presence of the difluoroethyl group and the pyrazole ring contributes to its unique behavior in various chemical reactions and applications.

Properties

Molecular Formula

C7H12ClF2N3

Molecular Weight

211.64 g/mol

IUPAC Name

1-[2-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C7H11F2N3.ClH/c1-10-4-6-2-3-11-12(6)5-7(8)9;/h2-3,7,10H,4-5H2,1H3;1H

InChI Key

JMJFNKJGQLUORY-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=NN1CC(F)F.Cl

Origin of Product

United States

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